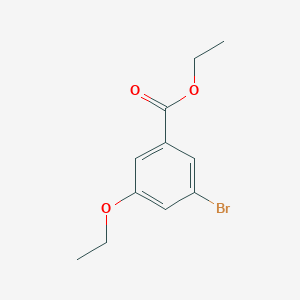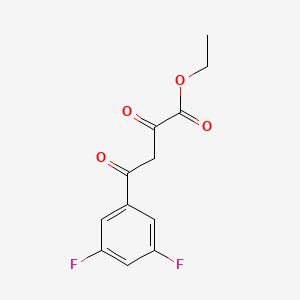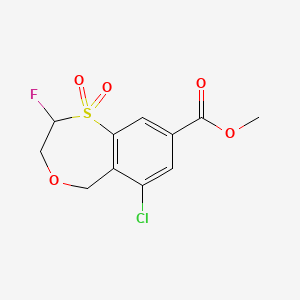
3-(3-Aminopropyl)-5-methyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminopropyl)-5-methyl-1,3-oxazolidin-2-one is a chemical compound with a unique structure that includes an oxazolidinone ring substituted with an aminopropyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-5-methyl-1,3-oxazolidin-2-one typically involves the reaction of 3-aminopropylamine with 5-methyl-1,3-oxazolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are essential to scale up the production while maintaining the purity of the compound.
化学反应分析
Types of Reactions
3-(3-Aminopropyl)-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of substituted oxazolidinones.
科学研究应用
3-(3-Aminopropyl)-5-methyl-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Aminoprop
属性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
3-(3-aminopropyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6-5-9(4-2-3-8)7(10)11-6/h6H,2-5,8H2,1H3 |
InChI 键 |
GSEFVPWNYBAJEC-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C(=O)O1)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol](/img/structure/B13890508.png)
![Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13890515.png)


![(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13890533.png)





![24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B13890611.png)

![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)
